molecular formula C15H10O4 B191514 3,2'-Dihydroxyflavone CAS No. 6068-76-4

3,2'-Dihydroxyflavone

Cat. No. B191514
CAS RN: 6068-76-4
M. Wt: 254.24 g/mol
InChI Key: VECGDSZOFMYGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .


Molecular Structure Analysis

The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .


Chemical Reactions Analysis

While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .


Physical And Chemical Properties Analysis

3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

1. Wound Healing and Skin Regeneration

  • Summary of Application: 3,2’-Dihydroxyflavone has been used to enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs). It has therapeutic activities, including regenerative, anti-oxidative, and anti-inflammatory effects .
  • Methods of Application: MSCs were treated with 3,2’-Dihydroxyflavone, which enhanced the production of extracellular vesicles (EVs) twofold compared with naïve MSCs .
  • Results: The EVs produced by MSCs treated with 3,2’-Dihydroxyflavone displayed significant anti-inflammatory and wound-healing effects in vitro. The wound-healing capacity of EVs was mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .

2. Improvement of Proliferation and Survival of Human Pluripotent Stem Cells

  • Summary of Application: 3,2’-Dihydroxyflavone significantly increased cell proliferation and expression of naïve stemness markers and decreased the dissociation-induced apoptosis of human pluripotent stem cells (hiPSCs) .
  • Methods of Application: hiPSCs were treated with 3,2’-Dihydroxyflavone, which resulted in upregulation of intracellular glutathione (GSH) and an increase in the percentage of GSH-high cells .
  • Results: The 3,2’-Dihydroxyflavone-treated hiPSCs showed enhanced mesodermal differentiation and differentiation into CD34+ CD45+ hematopoietic progenitor cells (HPC) and natural killer cells (NK) cells .

3. Glycosylation of 3-Hydroxyflavone

  • Summary of Application: 3,2’-Dihydroxyflavone can be glycosylated to produce glycosides, which are important in various biological processes and have potential applications in drug development .
  • Methods of Application: The glycosylation process involves the reaction of 3,2’-Dihydroxyflavone with a sugar molecule under specific conditions .
  • Results: The glycosylation of 3,2’-Dihydroxyflavone results in the formation of flavonoid glycosides, which have different properties and potential applications compared to the original flavonoid .

4. Anti-Inflammatory Effects

  • Summary of Application: 3,2’-Dihydroxyflavone has been shown to have significant anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases .
  • Methods of Application: In vitro studies have shown that 3,2’-Dihydroxyflavone can reduce the production of pro-inflammatory cytokines .
  • Results: The anti-inflammatory effects of 3,2’-Dihydroxyflavone could potentially be used to develop new treatments for inflammatory diseases .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3,2’-Dihydroxyflavone. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGDSZOFMYGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332408
Record name 3,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,2'-Dihydroxyflavone

CAS RN

6068-76-4
Record name 2′,3-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6068-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,2'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
K Kim, A Abdal Dayem, M Gil, GM Yang… - Journal of Clinical …, 2020 - mdpi.com
Efficient maintenance of the undifferentiated status of human pluripotent stem cells (hiPSCs) is crucial for producing cells with improved proliferation, survival and differentiation, which …
Number of citations: 9 www.mdpi.com
D Han, HJ Kim, HY Choi, BW Kim, G Yang… - Cell …, 2015 - journals.sagepub.com
Efficient maintenance of the undifferentiated status of embryonic stem cells (ESCs) may be important for preparation of high-quality cell sources that can be successfully used for stem …
Number of citations: 15 journals.sagepub.com
MK Hossain, HY Choi, JS Hwang, AA Dayem… - Journal of …, 2014 - Springer
Influenza virus infection causes thousands of deaths and millions of hospitalizations worldwide every year and the emergence of resistance to anti-influenza drugs has prompted …
Number of citations: 26 link.springer.com
S Kim, Y Shin, Y Choi, KM Lim, Y Jeong… - International Journal of …, 2023 - mdpi.com
Flavonoids enhance the self-renewal and differentiation potential of mesenchymal stem cells (MSCs) and have therapeutic activities, including regenerative, anti-oxidative, and anti-…
Number of citations: 1 www.mdpi.com
JM Young, YH Park, YU Lee, HJ Kim… - … of microbiology and …, 2007 - koreascience.kr
It has been well known that the use of Saccharomyces cerevisiae can cause fungemia in critically ill patients and flavone shows an antimicrobial effect on S. cerevisiae. Therefore, we …
Number of citations: 15 koreascience.kr
Y Guo, SJ Ding, X Ding, Z Liu, JL Wang, Y Chen… - Food Research …, 2022 - Elsevier
Stemness decline of muscle stem cells (MuSCs) is a significant problem in cultured meat processing. In the present study, three flavonoids (quercetin, icariin, and 3,2′-dihydroxyflavone…
Number of citations: 10 www.sciencedirect.com
J Han, HY Choi, AA Dayem, K Kim… - Journal of Cellular …, 2017 - Wiley Online Library
Studies on adipogenesis may be important for regulating human and/or animal obesity, which causes several complications such as, type II diabetes, hypertension, and cardiovascular …
Number of citations: 12 onlinelibrary.wiley.com
L Labarriere, A Moncomble, JP Cornard - RSC advances, 2020 - pubs.rsc.org
2′,3-Dihydroxyflavone (2′3HF) is a natural flavonol that has barely ever been studied, however the scarce studies of its physico-chemical properties have highlighted its atypical …
Number of citations: 5 pubs.rsc.org
K Song, GM Yang, J Han, M Gil, AA Dayem… - Int. J. Stem …, 2022 - synapse.koreamed.org
Methods and Results Treatment of 3, 4’-DHF led to increased osteogenic differentiation of eADSCs by increasing phosphorylation of ERK and modulating Reactive Oxygen Species (…
Number of citations: 1 synapse.koreamed.org
OS Faleye, JH Lee, J Lee - Biofilm, 2023 - Elsevier
Vibrio parahaemolyticus is a high-risk foodborne pathogen associated with raw or undercooked seafoods and its biofilm forming potential has become a threat to food safety and …
Number of citations: 0 www.sciencedirect.com

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